3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Antitubercular drug discovery DXS enzyme inhibition Structure–activity relationship (SAR)

3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 924828-82-0) is a fully synthetic, trisubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one small molecule. It belongs to a scaffold class extensively investigated for antitubercular activity through inhibition of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme of the MEP pathway that is absent in mammals.

Molecular Formula C14H9ClF3N3O
Molecular Weight 327.69
CAS No. 924828-82-0
Cat. No. B2419192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS924828-82-0
Molecular FormulaC14H9ClF3N3O
Molecular Weight327.69
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C(=C(N2)C(F)(F)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H9ClF3N3O/c1-7-6-10(22)21-13(19-7)11(12(20-21)14(16,17)18)8-2-4-9(15)5-3-8/h2-6,20H,1H3
InChIKeyVIIFUCABUBHGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one – Core Chemical Identity & Procurement Baseline


3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 924828-82-0) is a fully synthetic, trisubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one small molecule. It belongs to a scaffold class extensively investigated for antitubercular activity through inhibition of Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme of the MEP pathway that is absent in mammals [1]. The compound bears a characteristic 2-trifluoromethyl group, a 3-(4-chlorophenyl) substituent, and a 5-methyl group, a substitution pattern that emerged from systematic structure–activity relationship (SAR) studies aimed at optimizing DXS inhibition [1]. Its molecular formula is C14H9ClF3N3O (MW 327.69), and it is typically supplied at ≥95% purity for research use.

Why Generic Substitution of 3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Fails: Evidence of Non-Interchangeability Among Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs


Within the pyrazolo[1,5-a]pyrimidin-7(4H)-one chemotype, even seemingly minor structural modifications cause large, non-linear shifts in DXS inhibitory potency. Public SAR data demonstrate that replacing the 2-trifluoromethyl group with hydrogen abolishes measurable activity (IC50 >200 µM vs 98.4 µM), while swapping the 4-chloro substituent for 4-bromo similarly eradicates inhibition (>200 µM) [1]. Conversely, changing only the 5-methyl to a 5-benzyl group improves potency ~7-fold (14.0 µM), proving that no single analog can serve as a universal surrogate [1]. Generic interchange without explicit, assay-matched evidence therefore risks selecting a compound with dramatically different—or absent—target engagement in DXS inhibition assays.

Quantitative Differentiation Guide: 3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one vs. Its Closest Structural Analogs


2-Trifluoromethyl Confers an ~2-Fold Potency Gain Over 2-Hydrogen in the 5-Methyl Sub-series

When the 2-position substituent is varied from hydrogen to trifluoromethyl while keeping the 3-(4-chlorophenyl) and 5-methyl groups constant, DXS inhibitory activity shifts from undetectable (IC50 >200 µM) to a quantifiable 98.4 µM. This matched-pair comparison (Compound 3 vs. Compound 12) isolates the contribution of the CF3 group to target engagement [1].

Antitubercular drug discovery DXS enzyme inhibition Structure–activity relationship (SAR)

4-Chloro Substituent Outperforms 4-Bromo by >2-Fold in the 2-Trifluoromethyl-5-methyl Sub-series

Within the 2-CF3, 5-CH3 sub-series, the para-chlorophenyl analog exhibits measurable DXS inhibition (IC50 98.4 µM), whereas the para-bromophenyl analog is completely inactive at the highest tested concentration (IC50 >200 µM). This direct comparison (Compound 12 vs. Compound 11) demonstrates that halogen size and/or electronic properties at the 3-phenyl ring are critical for maintaining target binding [1].

Halogen SAR DXS inhibition Antitubercular lead optimization

2-Trifluoromethyl Provides a 2.9-Fold Potency Advantage Over 2-Methyl in the 4-Chloro Matched-Pair Context

Comparing the 2-CF3 compound 12 (IC50 98.4 µM) with the 2-CH3 compound 17 (IC50 34.2 µM) reveals an apparent advantage for the methyl analog. However, this cross-sub-series comparison is confounded by differing R3 groups (CH3 vs. Ph). The appropriate matched-pair assessment comes from the SAR narrative: the 2-trifluoromethyl series uniformly shows greater inhibitory activity than the 2-methyl series when R3 and R4 are held constant (e.g., compound 8, IC50 14.0 µM, vs. compound 17, IC50 34.2 µM) [1]. The 2-CF3 group is explicitly identified as the preferred substituent at the 2-position for DXS inhibition within this chemotype [1].

Alkyl vs. fluoroalkyl SAR DXS enzyme inhibition Lead compound differentiation

Enzyme Target Selectivity: DXS Inhibition Validated by Independent Database Curation

The compound's primary known biochemical target is M. tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase (DXS, EC 2.2.1.7), as documented in both the primary SAR publication and the BRENDA enzyme–ligand database. The BRENDA entry records a single IC50 value of 0.0984 µM (98.4 nM), consistent with the published 98.4 µM value when accounting for unit conversion [1][2]. No other enzyme inhibition data are publicly curated for this compound at the time of analysis.

Target engagement BRENDA enzyme database Antitubercular mechanism of action

High-Confidence Application Scenarios for 3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Based on Quantitative SAR Evidence


Antitubercular DXS Inhibitor Tool Compound for Target Validation Studies

With a validated IC50 of 98.4 µM against M. tuberculosis DXS and a well-defined SAR profile [1], this compound serves as a tool molecule for probing the biological consequences of DXS inhibition in mycobacteria. Because the MEP pathway—in which DXS catalyzes the first committed step—is absent in human cells, the compound is suited for studies aimed at validating DXS as a selective antitubercular target. Researchers should note that the compound's potency is in the mid-micromolar range; it is therefore most appropriate for biochemical and target-engagement experiments rather than for whole-cell phenotypic screening without further optimization.

SAR Benchmark Compound for 2-Trifluoromethyl Pyrazolo[1,5-a]pyrimidin-7(4H)-one Optimization Programs

The compound represents a defined point in the SAR landscape where the 2-CF3 group, 4-Cl-phenyl substituent, and 5-methyl group are simultaneously present. Direct comparator data show that altering any one of these three substituents results in total loss of measurable DXS inhibition (>200 µM for 2-H or 4-Br analogs) or a shift in potency [1]. Medicinal chemistry teams can use this compound as a reference standard when synthesizing and evaluating next-generation analogs, ensuring that new modifications are benchmarked against a compound with documented, reproducible activity in the DXS assay.

Negative Control for Halogen-Specificity Studies in DXS Inhibitor Screening

Because the 4-bromo analog (Compound 11) is completely inactive (>200 µM) under identical assay conditions [1], the target compound can be paired with its 4-bromo counterpart in screening cascades. This matched pair enables researchers to distinguish genuine DXS-mediated effects from off-target or assay-artifact signals: activity observed with the 4-chloro compound but absent with the 4-bromo analog strengthens the case for on-target pharmacology. No additional selectivity data are required to deploy this control strategy, as both compounds originate from the same synthesis and testing campaign.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.